3-METHYL-4-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
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Overview
Description
3-Methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a methyl group at the 3-position, a nitro group at the 4-position, and a thiophen-2-ylmethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps:
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with thiophen-2-ylmethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The thiophen-2-ylmethyl group can participate in nucleophilic substitution reactions, where the sulfur atom can be targeted by electrophiles.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 3-Methyl-4-amino-N-[(thiophen-2-yl)methyl]benzamide.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound can be utilized in the synthesis of organic semiconductors and other advanced materials due to the presence of the thiophene ring, which is known for its electronic properties.
Biological Studies: It can serve as a probe to study various biological processes and pathways, particularly those involving nitro and thiophene groups.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide depends on its specific application:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Electronic Properties: The thiophene ring can participate in π-π stacking interactions and electron transport, making it useful in organic electronics.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzamide: Lacks the thiophen-2-ylmethyl group, which may reduce its electronic and biological properties.
4-Nitro-N-[(thiophen-2-yl)methyl]benzamide: Lacks the methyl group at the 3-position, which may affect its steric and electronic properties.
3-Methyl-N-[(thiophen-2-yl)methyl]benzamide: Lacks the nitro group, which may reduce its potential biological activities.
Uniqueness
3-Methyl-4-nitro-N-[(thiophen-2-yl)methyl]benzamide is unique due to the combination of the nitro group, methyl group, and thiophen-2-ylmethyl group, which together contribute to its distinct electronic, steric, and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-methyl-4-nitro-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-7-10(4-5-12(9)15(17)18)13(16)14-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVMVRNZTVWNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CC=CS2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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